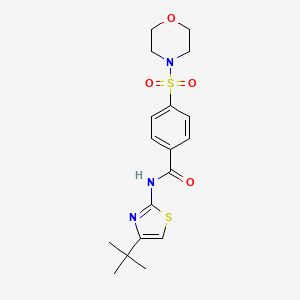

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-18(2,3)15-12-26-17(19-15)20-16(22)13-4-6-14(7-5-13)27(23,24)21-8-10-25-11-9-21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIUPDDFPLBYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through sulfonylation reactions using sulfonyl chlorides and morpholine under basic conditions.

Formation of the Benzamide Moiety: The benzamide moiety can be formed through amidation reactions using benzoyl chlorides and amines.

Industrial Production Methods

Industrial production of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under various conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced forms of functional groups, such as alcohols or amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : The compound exhibits anti-proliferative effects against various cancer cell lines, including hepatic cancer (HepG2) cells. Molecular docking studies suggest that it interacts effectively with Glypican-3 protein, a target implicated in cancer progression . The binding interactions were characterized by low energy scores, indicating strong affinity and potential for therapeutic use.

- Case Studies : In one study, derivatives of thiazole structures demonstrated significant cytotoxicity against multiple cancer cell lines, indicating a promising lead for further drug development . Additionally, compounds with similar scaffolds have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications.

- Broad-Spectrum Activity : Research indicates that thiazole derivatives possess activity against a range of microorganisms. For instance, compounds related to N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Specific Findings : In vitro studies have demonstrated effectiveness against pathogens such as Klebsiella pneumoniae and Escherichia coli, suggesting that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory and Analgesic Effects

The thiazole moiety is known for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

- Research Insights : Compounds with similar structural characteristics have been evaluated for their anti-inflammatory effects, showing potential in reducing inflammation markers in preclinical models . This positions N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide as a candidate for further investigation in inflammatory disease models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.

- SAR Studies : Research has indicated that modifications at specific positions on the thiazole ring can significantly alter biological activity. For instance, variations in substituents on the benzamide portion have been correlated with enhanced potency against certain cancer cell lines and microbial strains .

Synthetic Routes and Pharmacokinetics

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been explored extensively.

- Synthesis Methods : Various synthetic pathways involving cross-coupling reactions and derivatization techniques have been developed to produce this compound efficiently. These methods are essential for scaling up production for clinical applications .

- Pharmacokinetic Properties : Preliminary studies into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a viable candidate for further drug development .

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with variations in the thiazole substituents, sulfonamide groups, or benzamide modifications. Below is a detailed analysis:

Thiazole Substituent Variations

- Analog 1 :

- Analog 2 :

Sulfonamide Group Modifications

- Target Compound: Morpholinosulfonyl: The morpholine ring confers balanced hydrophilicity and conformational flexibility, favoring interactions with polar residues in enzyme pockets .

- Analog 4 :

- Analog 5 :

Benzamide Variations

- Target Compound: 4-(morpholinosulfonyl)benzamide: The para-substitution optimizes spatial alignment for target binding.

- Analog 6 :

- Analog 7 :

Inflammatory Pathway Modulation

- The target compound’s morpholinosulfonyl group is structurally analogous to compounds like 2D291 and 2E151 (), which enhance NF-κB/NFAT signaling and cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants .

- Key Finding: Morpholinosulfonyl derivatives exhibit more consistent cytokine induction compared to piperidine or dimethylamine analogs, likely due to improved solubility and receptor affinity .

Enzymatic Interactions

- KDM4A Inhibition (): Analogs with ethylsulfonyl or methylsulfonyl groups (e.g., 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) show moderate inhibitory activity, suggesting the sulfonamide’s electronic properties influence enzyme binding .

Antimicrobial and Anticancer Activity

Physicochemical and Structural Data Comparison

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound features a thiazole ring and a morpholine sulfonamide, which are known to impart significant biological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Thiazole moiety : Contributes to the compound's interaction with biological targets.

- Morpholino sulfonamide : Enhances solubility and bioavailability, which are critical for therapeutic applications.

Chemical Formula

The chemical formula for N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is CHNOS, indicating its complex nature involving carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibit significant anticancer activity. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action typically involves:

- Inhibition of tubulin polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of apoptosis : Studies reveal that these compounds can trigger programmed cell death in malignant cells, enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications to the benzamide structure can significantly influence their biological efficacy. For example:

| Modification Type | Effect on Activity |

|---|---|

| Substituent on thiazole | Increased potency against cancer cells |

| Variation in morpholine structure | Altered solubility and bioavailability |

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of structurally related compounds, it was found that certain thiazole derivatives had IC50 values in the low nanomolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most potent compound demonstrated an IC50 of 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that these compounds inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they were shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby enhancing cancer cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonylation and amidation. Key precursors include tert-butyl-substituted thiazole amines and 4-(morpholinosulfonyl)benzoyl chloride. Reaction conditions such as temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., DMAP) significantly impact yield and purity. For example, elevated temperatures accelerate amide bond formation but may increase side-product formation. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm functional groups (e.g., tert-butyl at δ 1.4 ppm, morpholine protons at δ 3.6–3.8 ppm) and aromaticity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 449.12) .

- HPLC : Assesses purity (>98% required for biological assays) and stability under storage conditions .

Q. What structural features contribute to its potential bioactivity?

- Methodological Answer :

- Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites).

- Morpholinosulfonyl group : Increases solubility and modulates pharmacokinetics.

- tert-butyl group : Improves metabolic stability by steric hindrance .

Q. Which biological targets are hypothesized for this compound?

- Methodological Answer : Preliminary studies suggest interactions with:

- Kinases : Inhibition via competitive binding to ATP pockets (e.g., EGFR, VEGFR).

- Carbonic anhydrases : Sulfonamide group coordinates with zinc ions in active sites.

- Microbial enzymes : Thiazole moiety disrupts bacterial folate synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

- Methodological Answer :

- Stepwise monitoring : Use TLC or in situ IR to track reaction progress.

- Catalyst optimization : Replace DMAP with milder bases (e.g., triethylamine) to reduce sulfonate ester byproducts.

- Solvent selection : Switch from DMF to acetonitrile to lower reaction temperatures and improve regioselectivity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in benzamide vs. thiazole).

- Computational modeling : Compare experimental shifts with DFT-predicted values .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Derivatization : Modify substituents (e.g., replace tert-butyl with cyclopropyl to assess steric effects).

- Bioisosteric replacement : Swap morpholine with piperazine to alter solubility and target affinity.

- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical binding motifs .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Use LC-MS to monitor degradation in buffers (pH 1–9). The sulfonamide group is prone to hydrolysis at pH > 8.

- Plasma stability assays : Incubate with human plasma (37°C, 24h) to assess esterase-mediated breakdown.

- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .

Q. How to address discrepancies in biological assay data across studies?

- Methodological Answer :

- Standardize assay protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Validate purity : Impurities (e.g., unreacted sulfonyl chloride) may skew IC50 values.

- Replicate with orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.